2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione

Catalog No.
S1769072
CAS No.
107807-39-6
M.F
C9H5N3O2S
M. Wt
219.218
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione

CAS Number

107807-39-6

Product Name

2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione

IUPAC Name

6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione

Molecular Formula

C9H5N3O2S

Molecular Weight

219.218

InChI

InChI=1S/C9H5N3O2S/c13-8-6-2-1-5(10-4-15)3-7(6)9(14)12-11-8/h1-3H,(H,11,13)(H,12,14)

InChI Key

VRQLFLNVVWYSTJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N=C=S)C(=O)NNC2=O

Proteomics Research:

,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione, also known as HEA80739, is a valuable tool in proteomics research, particularly for protein modification studies. Its isothiocyanate group reacts with the primary amine groups of cysteine residues in proteins, forming a stable covalent bond. This process, known as thiol-ene click chemistry, allows researchers to label specific cysteine residues with HEA80739, enabling various downstream applications:

  • Protein identification and quantification: HEA80739 can be tagged with biotin or other reporter molecules, allowing researchers to identify and quantify modified proteins using techniques like mass spectrometry .
  • Protein-protein interaction studies: HEA80739 can be used to crosslink proteins, helping researchers identify protein-protein interactions and understand protein complexes .
  • Studying protein dynamics and function: HEA80739 modification can be used to probe the role of specific cysteine residues in protein function and dynamics by altering their chemical properties .

Potential Therapeutic Applications:

The ability of HEA80739 to modify proteins has sparked interest in its potential therapeutic applications. Researchers are exploring its use in:

  • Targeted drug delivery: HEA80739 could be conjugated to therapeutic drugs, allowing them to be selectively delivered to cells or tissues expressing specific proteins .
  • Enzyme inhibition: HEA80739 modification of specific enzymes could potentially regulate their activity for therapeutic purposes .

2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione is a chemical compound with the molecular formula C₉H₅N₃O₂S and a CAS number of 107807-39-6. It features a phthalazinedione core structure, which is characterized by a bicyclic arrangement of nitrogen-containing rings. The presence of an isothiocyanate group (-N=C=S) contributes to its reactivity and potential biological activities. This compound is primarily utilized in biochemical research, particularly in proteomics and drug discovery, due to its unique structural properties and functional groups .

The reactivity of 2,3-dihydro-6-isothiocyanato-1,4-phthalazinedione is largely attributed to the isothiocyanate functional group. It can undergo various nucleophilic reactions, including:

  • Nucleophilic Substitution: The isothiocyanate group can react with amines to form thioureas.
  • Cycloaddition Reactions: It may participate in cycloaddition reactions with alkenes or alkynes.
  • Hydrolysis: In the presence of water, it can hydrolyze to form thiourea derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities .

2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione has been studied for its potential biological activities. It exhibits:

  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Activity: Some research indicates that the compound may have cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, although detailed mechanisms remain to be elucidated .

The synthesis of 2,3-dihydro-6-isothiocyanato-1,4-phthalazinedione can be achieved through several methods:

  • Reaction of Phthalazinedione with Isothiocyanates: This involves the direct reaction of 1,4-phthalazinedione with ammonium isothiocyanate under controlled conditions.
  • Cyclization Reactions: Starting from appropriate precursors such as hydrazines and isothiocyanates can lead to the formation of this compound through cyclization processes.
  • Use of Catalysts: Certain metal catalysts may facilitate the formation of the desired product by promoting the reaction between phthalazinedione derivatives and isothiocyanates .

The applications of 2,3-dihydro-6-isothiocyanato-1,4-phthalazinedione are diverse:

  • Research Tool: It serves as a biochemical tool in proteomics for studying protein interactions and modifications.
  • Drug Development: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Chemical Probes: The compound can be used as a chemical probe to investigate biological pathways and mechanisms .

Interaction studies involving 2,3-dihydro-6-isothiocyanato-1,4-phthalazinedione focus on its binding affinity to various biological targets:

  • Protein Interactions: Studies have shown that it may interact with specific proteins involved in cell signaling pathways.
  • Receptor Binding: The compound's ability to bind to receptors could provide insights into its mechanism of action and therapeutic potential.

Further research is needed to fully understand these interactions and their implications for drug design .

Several compounds share structural similarities with 2,3-dihydro-6-isothiocyanato-1,4-phthalazinedione. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazoleIsothiocyanate derivativeContains a pyridine ring which may enhance biological activity.
4-IsothiocyanatophthalhydrazidePhthalhydrazide derivativeExhibits different biological activities due to structural variations.
1-Isothiocyanato-naphthalenesNaphthalene derivativeKnown for potent antimicrobial properties compared to phthalazinediones.

Each of these compounds possesses unique characteristics that distinguish them from 2,3-dihydro-6-isothiocyanato-1,4-phthalazinedione while sharing similar functional groups that contribute to their reactivity and biological activities. The exploration of these similarities helps in understanding the structure-activity relationship critical for drug design .

Molecular Structure and Composition

2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione represents a complex heterocyclic compound characterized by its distinctive bicyclic framework and reactive functional groups [1]. The molecular formula C9H5N3O2S indicates the presence of nine carbon atoms, five hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 219.22 grams per mole [1]. This compound is registered under Chemical Abstracts Service number 107807-39-6 and is catalogued in the PubChem database as compound identification number 44630257 [1].

The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione, reflecting its structural organization around a phthalazine core with specific substitution patterns [1]. The Simplified Molecular Input Line Entry System representation C1=CC2=C(C=C1N=C=S)C(=O)NNC2=O provides a linear encoding of the molecular structure, facilitating computational analysis and database searches [1].

PropertyValue
Chemical Name2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione
IUPAC Name6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione
Molecular FormulaC9H5N3O2S
Molecular Weight (g/mol)219.22
CAS Number107807-39-6
PubChem CID44630257

Phthalazinedione Core Structure

The phthalazinedione core represents a fused bicyclic system comprising a benzene ring fused to a pyridazine ring, creating a ten-electron aromatic system [3]. This structural motif features two carbonyl groups positioned at the 1 and 4 positions of the phthalazine framework, conferring significant electronic and steric properties to the molecule [3]. The presence of these ketone functionalities introduces electrophilic character to the core structure, influencing both reactivity patterns and molecular interactions [3].

The bicyclic arrangement creates a planar aromatic system that exhibits delocalized electron density across both rings [3]. The nitrogen atoms within the pyridazine portion of the core contribute to the overall electronic distribution, creating regions of electron deficiency that can participate in various chemical transformations [3]. The fusion of the benzene and pyridazine rings results in a rigid structural framework that constrains molecular flexibility and influences the overall three-dimensional shape of the compound [8].

Computational analysis indicates that the phthalazinedione core maintains planarity due to the aromatic stabilization energy associated with the delocalized π-electron system [8]. The carbonyl groups at positions 1 and 4 are coplanar with the aromatic framework, maximizing orbital overlap and contributing to the overall stability of the system [8]. This planar arrangement facilitates π-π stacking interactions with other aromatic systems and influences the compound's ability to participate in hydrogen bonding networks [8].

Isothiocyanate Functional Group

The isothiocyanate functional group N=C=S represents a highly reactive moiety characterized by cumulative double bonds and significant electrophilic character [4]. In the context of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione, this group is positioned at the 6-position of the phthalazine core, creating a compound with dual reactive centers [4]. The isothiocyanate group exhibits bond lengths of approximately 117 picometers for the nitrogen-carbon double bond and 158 picometers for the carbon-sulfur double bond [4].

The geometric arrangement of the isothiocyanate group approaches linearity, with the sulfur-carbon-nitrogen angle measuring approximately 180 degrees [4]. The carbon-nitrogen-carbon angle in aryl isothiocyanates typically measures near 165 degrees, reflecting the sp-hybridization of the central carbon atom [4]. This linear arrangement contributes to the electrophilic character of the carbon center, making it susceptible to nucleophilic attack by various chemical species [4].

The electronic structure of the isothiocyanate group involves significant charge separation, with the nitrogen atom bearing partial negative charge and the carbon atom exhibiting partial positive charge [6]. This polarization enhances the reactivity of the functional group and influences its behavior in chemical transformations [6]. The sulfur atom contributes to the overall electron-withdrawing character of the substituent, further activating the carbon center toward nucleophilic substitution reactions [6].

Bond/AngleTypical ValueReference
N=C distance (pm)117Wikipedia - Isothiocyanate
C=S distance (pm)158Wikipedia - Isothiocyanate
C-N=C angle (degrees)~165°Wikipedia - Isothiocyanate
SCN angle (degrees)~180°Wikipedia - Isothiocyanate

Stereochemical Considerations

The stereochemical aspects of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione are primarily governed by the conformational flexibility of the isothiocyanate group and the rigid planar nature of the phthalazinedione core [14]. The compound lacks traditional stereocenters but exhibits conformational isomerism due to the rotational freedom around the bond connecting the isothiocyanate group to the aromatic core [14]. Nuclear magnetic resonance studies of similar isothiocyanate compounds reveal significant conformational dynamics, with bond angles varying considerably around the nitrogen and carbon centers [14].

The phthalazinedione core constrains the overall molecular geometry by maintaining a planar configuration, which influences the spatial orientation of the isothiocyanate substituent [21]. Conformational analysis indicates that the isothiocyanate group can adopt various orientations relative to the aromatic plane, with energy barriers between conformers being relatively low [21]. This conformational flexibility affects the compound's reactivity profile and its ability to interact with other molecular species [21].

The electronic effects of the phthalazinedione core on the isothiocyanate group create an asymmetric electronic environment that influences the preferred conformational states [22]. The electron-withdrawing nature of the carbonyl groups and the aromatic nitrogen atoms affects the charge distribution within the isothiocyanate moiety, stabilizing certain conformational arrangements over others [22]. These stereochemical considerations are crucial for understanding the compound's behavior in chemical reactions and its interactions with biological targets [22].

Physical Properties

Melting and Boiling Points

The melting point of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione has been experimentally determined to be 41 degrees Celsius [2] [12]. This relatively low melting point reflects the molecular size and intermolecular forces present in the crystalline state [2]. The compound's melting behavior is influenced by the planar aromatic core structure, which facilitates π-π stacking interactions between molecules in the solid state [2].

The boiling point of this compound has not been experimentally determined or reported in the available literature [28]. However, comparative analysis with related phthalazinedione derivatives suggests that the boiling point would likely exceed 300 degrees Celsius under standard atmospheric pressure conditions [28]. The presence of the isothiocyanate group and the bicyclic aromatic core contributes to the compound's thermal stability and resistance to volatilization at moderate temperatures [28].

Thermal analysis indicates that the compound remains stable up to approximately 200 degrees Celsius before undergoing thermal decomposition [8]. The decomposition process likely involves cleavage of the isothiocyanate group and subsequent breakdown of the phthalazinedione core structure [8]. This thermal behavior is consistent with the general stability patterns observed for aromatic heterocyclic compounds containing electron-withdrawing substituents [33].

PropertyValueReference/Source
Melting Point (°C)41ChemSrc, ChemDad
Boiling Point (°C)Not AvailableNot reported
Thermal Stability (°C)Up to ~200Based on related compounds

Solubility Profile

The solubility characteristics of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione are determined by the interplay between its aromatic core structure and the polar isothiocyanate functional group [13]. The compound exhibits limited solubility in water due to the hydrophobic nature of the aromatic phthalazinedione core, while the polar isothiocyanate group provides some degree of hydrophilic character [13]. The overall molecular polarity, as indicated by the calculated LogP value of 1.59, suggests moderate lipophilicity [2].

In organic solvents, the compound demonstrates enhanced solubility, particularly in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [13]. The aromatic character of the phthalazinedione core facilitates dissolution in aromatic solvents, while the polar isothiocyanate group enables solubility in polar organic media [13]. The compound's solubility in different solvent systems follows the general trend: polar aprotic solvents > aromatic solvents > polar protic solvents > nonpolar aliphatic solvents [13].

The hydrogen bonding capability of the compound, characterized by two hydrogen bond donors and four hydrogen bond acceptors, influences its interaction with protic solvents [1]. The carbonyl groups in the phthalazinedione core can participate in hydrogen bonding as acceptors, while the nitrogen-hydrogen groups can serve as donors [1]. These intermolecular interactions affect the compound's dissolution behavior and its partitioning between different phases [1].

Spectroscopic Properties

The spectroscopic properties of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione reflect its unique structural features and electronic characteristics [26]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [26]. The carbonyl stretching vibrations of the phthalazinedione core appear in the region of 1650-1680 wavenumbers, while the isothiocyanate group exhibits a distinctive absorption around 2100 wavenumbers [26].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [14] [27]. The carbon-13 nuclear magnetic resonance spectrum exhibits signals corresponding to the aromatic carbons of the phthalazinedione core and the characteristic isothiocyanate carbon [14] [27]. The isothiocyanate carbon signal often appears significantly broadened or may be nearly silent due to the conformational dynamics and electronic effects associated with this functional group [14] [27].

Proton nuclear magnetic resonance spectroscopy reveals the aromatic protons of the benzene ring portion of the phthalazinedione core, typically appearing in the range of 7-8 parts per million [26]. The nitrogen-hydrogen protons of the dihydropyridazine ring system appear as exchangeable signals, often observed in the range of 10-12 parts per million when using deuterated dimethyl sulfoxide as the solvent [26]. The compound's electronic absorption spectrum exhibits characteristic π-π* transitions associated with the aromatic chromophore, typically occurring in the ultraviolet region of the electromagnetic spectrum [26].

Chemical Properties

Reactivity Profile

The reactivity profile of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione is dominated by the electrophilic character of the isothiocyanate functional group and the electron-deficient nature of the phthalazinedione core [9] [10]. The isothiocyanate group readily undergoes nucleophilic addition reactions with a variety of nucleophilic species, including amines, alcohols, and thiols [9] [10]. These reactions typically proceed through nucleophilic attack at the electrophilic carbon center of the isothiocyanate group, followed by proton transfer to yield the corresponding addition products [9] [10].

The phthalazinedione core contributes to the overall reactivity by serving as an electron-withdrawing substituent that enhances the electrophilic character of the isothiocyanate group [9]. The carbonyl groups within the core structure can participate in various chemical transformations, including reduction reactions, condensation reactions with nucleophiles, and coordination reactions with metal centers [8]. The aromatic character of the core also enables electrophilic aromatic substitution reactions under appropriate conditions [8].

The compound exhibits particular reactivity toward nitrogen nucleophiles, forming thiourea derivatives through addition reactions [10]. The reaction with primary amines proceeds readily at room temperature to yield N-substituted thioureas, while secondary amines form N,N-disubstituted thiourea products [10]. The reactivity toward oxygen nucleophiles is generally lower, requiring elevated temperatures or acidic conditions to achieve satisfactory reaction rates [31] [34].

Molecular Interactions

The molecular interactions exhibited by 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione encompass a range of intermolecular forces that influence its behavior in different chemical environments [18] [20]. The compound's ability to participate in hydrogen bonding interactions is facilitated by the presence of hydrogen bond donor and acceptor sites within the phthalazinedione core [18] [20]. The carbonyl oxygen atoms serve as hydrogen bond acceptors, while the nitrogen-hydrogen groups function as hydrogen bond donors in appropriate environments [18] [20].

The aromatic phthalazinedione core enables π-π stacking interactions with other aromatic systems, contributing to the compound's aggregation behavior in solution and its packing arrangements in the crystalline state [23]. These π-π interactions are particularly important in determining the compound's solubility characteristics and its ability to intercalate with nucleic acids or interact with aromatic amino acid residues in proteins [23]. The planar geometry of the core structure optimizes the overlap between π-electron systems, enhancing the strength of these interactions [23].

Electrostatic interactions play a significant role in the compound's molecular recognition properties, particularly through the polar isothiocyanate group and the electron-deficient aromatic system [25]. The polarized nature of the isothiocyanate group creates regions of partial positive and negative charge that can interact favorably with complementary charge distributions in target molecules [25]. Van der Waals forces contribute to the overall binding affinity in molecular complexes, with the molecular surface area and shape complementarity determining the magnitude of these interactions [25].

Structural ComponentDescriptionPosition
Phthalazinedione CoreFused bicyclic system with two ketone groups at positions 1 and 4Core structure
Isothiocyanate GroupN=C=S functional group at position 6Position 6
Bicyclic SystemPhthalazine core (fused benzene and pyridazine rings)Entire molecule
Carbonyl GroupsTwo C=O groups providing electrophilic characterPositions 1 and 4
Nitrogen AtomsThree nitrogen atoms total (2 in core, 1 in isothiocyanate)Positions 2, 3, and isothiocyanate N
Aromatic RingBenzene ring fused to diazine ringPositions 5-8

Formation of Dithiocarbamate Salts

The formation of dithiocarbamate salts represents the foundational step in the synthetic pathway toward 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione. Dithiocarbamate salts are formed through the nucleophilic addition of primary or secondary amines to carbon disulfide in the presence of a suitable base [1] [2]. The general mechanism involves the initial formation of a dithiocarbamic acid intermediate, which is subsequently deprotonated by the base to yield the corresponding salt.

The traditional approach employs sodium hydroxide or triethylamine as the base, resulting in the formation of sodium or triethylammonium dithiocarbamate salts [1]. Secondary amines react with carbon disulfide and sodium hydroxide according to the following stoichiometry: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O [1]. For primary amines, the reaction proceeds through the formation of dithiocarbamic acid: RNH₂ + CS₂ → R(H)N-CS₂H [1].

Advanced methodologies have been developed to enhance the efficiency and environmental compatibility of dithiocarbamate salt formation. The tetrapropylammonium tribromide method utilizes a mild, non-toxic reagent system with sodium bicarbonate in a water/ethyl acetate biphasic medium, achieving yields of 75-90% [3]. This approach facilitates easy product isolation as the isothiocyanate partitions into the organic layer while impurities remain in the aqueous phase [3].

Aqueous reaction conditions have gained prominence due to their environmental advantages and scalability [4]. The choice of solvent is particularly crucial for electron-deficient substrates, where aqueous conditions provide enhanced stabilization of the dithiocarbamate intermediate [4]. Recent developments have demonstrated that one-pot protocols can be successfully implemented under aqueous conditions, eliminating the need for intermediate isolation and reducing overall process complexity [4].

The formation mechanism involves several key steps: nucleophilic attack of the amine nitrogen on the electrophilic carbon of carbon disulfide, followed by proton transfer and subsequent deprotonation by the base [5]. The resulting dithiocarbamate anion exhibits significant resonance stabilization between the canonical forms R₂N-C(=S)-S⁻ and R₂N⁺=C(S⁻)-S⁻ [5]. This electronic delocalization contributes to the stability of the intermediate and influences subsequent reactivity patterns.

MethodReagentsConditionsYield (%)Environmental Impact
Traditional CS₂/BaseCS₂, NaOH/triethylamineRoom temperature, aqueous/organic60-85Moderate
Tetrapropylammonium tribromide (TPATB)CS₂, TPATB, NaHCO₃Room temperature, H₂O/EtOAc75-90Low
Hydrogen peroxide desulfurizationCS₂, H₂O₂Room temperature70-95Low
Sodium persulfate desulfurizationCS₂, Na₂S₂O₈Room temperature, aqueous72-96Very low
Cyanuric acid desulfurizationCS₂, cyanuric acidRoom temperature, aqueous65-80Low
Calcium oxide (CaO) methodCS₂, CaORoom temperature, 48 hours60-85Very low

Desulfurization Mechanisms

The conversion of dithiocarbamate salts to isothiocyanates requires a desulfurization step that selectively removes one sulfur atom while preserving the carbon-nitrogen multiple bond characteristic of the isothiocyanate functional group. Multiple desulfurization reagents have been developed, each operating through distinct mechanistic pathways [6].

Sodium persulfate represents one of the most effective and environmentally benign desulfurizing agents [7]. The mechanism involves the generation of sulfate radicals (SO₄- ⁻) through homolytic cleavage of the peroxide bond [7]. These highly reactive radicals abstract sulfur from the dithiocarbamate substrate, leading to the formation of the isothiocyanate product and sulfur dioxide as a byproduct [7]. The reaction proceeds under mild conditions at room temperature and is compatible with a broad range of functional groups [8].

Hydrogen peroxide functions as an oxidative desulfurizing agent, converting dithiocarbamates to isothiocyanates through a two-electron oxidation process [6]. The mechanism likely involves the formation of a sulfenic acid intermediate, which subsequently eliminates hydrogen sulfide to yield the isothiocyanate product [6]. This method offers excellent yields (70-95%) and minimal environmental impact [6].

Iodine-mediated desulfurization proceeds through oxidative coupling mechanisms [6]. The reaction involves the oxidation of the dithiocarbamate sulfur atoms, followed by reductive elimination to form the isothiocyanate [6]. While effective, this method requires elevated temperatures (50-80°C) and generates iodine-containing waste products [6].

Cyanuric acid serves as a mild desulfurizing agent that operates through nucleophilic substitution mechanisms [4]. The triazine ring system accepts the sulfur atom from the dithiocarbamate, resulting in isothiocyanate formation and a sulfur-containing triazine byproduct [4]. This method is particularly suitable for scale-up operations due to its mild reaction conditions and straightforward workup procedures [4].

ReagentMechanismTemperature Required (°C)Safety ProfileCost EffectivenessScalability
Sodium persulfate (Na₂S₂O₈)Radical oxidation via SO₄- ⁻ radicalsRoom temperatureExcellentHighExcellent
Hydrogen peroxide (H₂O₂)Oxidative eliminationRoom temperatureGoodHighExcellent
Iodine (I₂)Oxidative coupling50-80ModerateMediumGood
Thiophosgene (CSCl₂)Direct sulfur substitutionRoom temperaturePoor (toxic)LowPoor
Cyanuric acidNucleophilic substitutionRoom temperatureGoodMediumGood
TPATBBromination-eliminationRoom temperatureGoodMediumGood

Purification Techniques

The purification of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione requires careful consideration of the compound's chemical properties and stability characteristics. Column chromatography remains the most widely employed technique for small to medium-scale purifications, typically utilizing silica gel as the stationary phase with appropriate solvent systems [9].

Crystallization methods offer significant advantages for larger-scale operations [8]. The technique involves dissolution of the crude product in a suitable solvent system, followed by controlled precipitation through temperature reduction or anti-solvent addition [8]. For gram-scale preparations, crystallization techniques can avoid the need for column chromatography entirely, providing products with 90-98% purity [8].

Liquid-liquid extraction techniques exploit the differential solubility of isothiocyanates in organic and aqueous phases [9]. The biphasic extraction system enables selective partitioning of the product away from polar impurities and byproducts [3]. Safflower oil has been demonstrated as an effective extraction medium for non-polar isothiocyanates, providing additional antioxidant protection during the isolation process [9].

Supercritical fluid extraction using carbon dioxide offers exceptional selectivity and environmental compatibility [9]. The technique achieves high purity levels (92-98%) while eliminating the use of organic solvents [9]. However, the method requires specialized equipment and is primarily suitable for medium-scale operations [9].

Distillation techniques can be applied to volatile isothiocyanate derivatives, providing products with 90-95% purity [9]. The method is particularly effective for compounds with appropriate boiling points and thermal stability [9]. Sublimation represents an alternative approach for solid isothiocyanate products, achieving purities of 95-99% through direct solid-to-vapor transitions [9].

TechniqueApplicabilityPurity Achieved (%)Environmental ImpactCost
Column chromatographySmall to medium scale95-99Moderate (solvents)Medium
CrystallizationMedium to large scale90-98LowLow
Liquid-liquid extractionAll scales85-95ModerateLow
Supercritical fluid extractionMedium scale92-98Very lowHigh
DistillationVolatile isothiocyanates90-95LowMedium
SublimationSolid isothiocyanates95-99Very lowLow

Alternative Synthetic Routes

Reaction of Phthalazinedione with Isothiocyanate Precursors

Direct coupling methodologies represent an alternative approach to the synthesis of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione through the reaction of phthalazinedione scaffolds with preformed isothiocyanate precursors [10] [11]. This strategy circumvents the need for in situ isothiocyanate generation and allows for greater control over reaction selectivity and product distribution.

Aminophthalazinedione intermediates serve as key starting materials for this approach [10]. The synthesis typically begins with 6-amino-2,3-dihydro-1,4-phthalazinedione, which can be prepared through reduction of the corresponding nitro derivative or direct amination of halogenated phthalazinediones [12]. The amino group provides a nucleophilic site for subsequent functionalization with electrophilic isothiocyanate precursors.

Thiophosgene-mediated conversion of the amino group directly to the isothiocyanate functionality represents a straightforward transformation [13]. However, the toxicity and handling concerns associated with thiophosgene have limited its industrial application [14]. Alternative reagents such as phenyl chlorothionoformate provide safer alternatives with comparable efficiency [13]. The reaction proceeds through initial formation of a chlorothionoformate intermediate, followed by elimination to yield the isothiocyanate product [13].

Carbon disulfide-based methodologies involve the initial formation of dithiocarbamic acid from the aminophthalazinedione substrate [13]. Subsequent treatment with appropriate desulfurizing agents converts the dithiocarbamic acid to the target isothiocyanate [13]. This approach offers the advantage of utilizing readily available and relatively safe reagents while maintaining high product yields [13].

Hydrazide intermediates have been extensively explored as versatile precursors for phthalazinedione functionalization [10] [11]. The reaction of phthalazinedione hydrazides with isothiocyanate precursors enables the introduction of diverse substituents while maintaining the integrity of the heterocyclic core [10]. Azide coupling conditions have proven particularly effective for this transformation, minimizing racemization and providing access to optically active derivatives when chiral precursors are employed [11].

MethodStarting MaterialKey ReagentsTemperature (°C)Reaction TimeYield (%)
Isocyanide sulfurization with DBUIsocyanidesElemental sulfur, DBU (2 mol%)402-6 hours34-95
Phenyl chlorothionoformate methodPrimary aminesPhenyl chlorothionoformateRoom temperature1-3 hours70-94
Thiuram disulfide methodPrimary aminesTetramethylthiuram disulfide120-1504-8 hours60-80
Elemental sulfur methodPrimary aminesElemental sulfur, amine catalyst40-602-4 hours65-85
Hydroximoyl chloride methodAldehydesHydroximoyl chloride, thioureaRoom temperature1-5 minutes≥98

Oxidative Ring Modifications

Electrochemical oxidation of phthalazinedione derivatives provides access to reactive intermediates that can undergo subsequent functionalization [15]. The oxidation of 2,3-dihydrophthalazine-1,4-dione generates phthalazine-1,4-dione, which participates in oxidative ring cleavage reactions under appropriate conditions [15]. The rate of this transformation depends on the autoprotolysis constant and basicity of the solvent system [15].

Metal-mediated oxidative transformations have been developed for the selective modification of phthalazinedione rings [16]. Copper-catalyzed oxidative aromatization using sodium persulfate enables the conversion of dihydrophthalazinedione derivatives to the corresponding aromatic systems [7]. This transformation has been successfully demonstrated on hundred-gram scales, indicating its suitability for industrial applications [7].

Photochemical oxidative processes offer mild conditions for ring modification without the need for metal catalysts [15]. Visible light-mediated transformations can be conducted under ambient conditions using appropriate photosensitizers [7]. These methods are particularly attractive for the synthesis of functionalized phthalazinedione derivatives that may be sensitive to harsh chemical conditions.

Peroxide-mediated oxidations using hydrogen peroxide or sodium persulfate provide environmentally benign alternatives to traditional oxidizing agents [17]. The use of supported catalysts enables heterogeneous reaction conditions that facilitate product separation and catalyst recovery [17]. Reduced graphene oxide-supported catalysts have shown particular promise for the selective oxidation of sulfur-containing functionalities [17].

Green Chemistry Approaches

Aqueous reaction media represent a fundamental principle of green chemistry applied to isothiocyanate synthesis [18] [4]. The use of water as a solvent eliminates the environmental burden associated with organic solvents while often providing enhanced reaction rates and selectivities [4]. One-pot aqueous protocols have been developed that combine dithiocarbamate formation and desulfurization in a single reaction vessel [4].

Elemental sulfur utilization offers significant advantages in terms of atom economy and renewable resource utilization [18] [19]. The direct sulfurization of isocyanides using elemental sulfur and catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides a sustainable approach to isothiocyanate synthesis [18] [19]. The catalyst loading can be reduced to as low as 2 mol% without significant impact on reaction efficiency [18] [19].

Microwave-assisted synthesis enhances reaction rates while reducing energy consumption [20] [21]. The uniform heating provided by microwave irradiation enables better temperature control and reduced reaction times [20]. Ultrasound activation represents another energy-efficient approach that enhances mass transfer and reaction kinetics [22] [21]. The cavitation effects generated by ultrasonic irradiation facilitate mixing and can activate otherwise unreactive substrates [22].

Solvent-free conditions eliminate waste generation and simplify product isolation [23]. The direct reaction of isocyanides with elemental sulfur under neat conditions using amine catalysts provides an environmentally benign approach to isothiocyanate synthesis [23]. Solid-supported reagents enable heterogeneous reaction conditions that facilitate product separation and reagent recovery [24].

Calcium oxide has emerged as a particularly attractive green reagent for isothiocyanate synthesis [24]. The use of CaO as both base and desulfurizing agent simplifies the reaction system while utilizing an inexpensive and non-toxic reagent [24]. The method achieves moderate to high yields under ambient conditions with minimal waste generation [24].

ApproachEnvironmental BenefitProcess AdvantagesLimitationsIndustrial Adoption
Aqueous reaction mediaNo organic solventsEasy workup, safe handlingLimited substrate solubilityHigh
Elemental sulfur utilizationAtom economyRenewable sulfur sourceCatalyst requirementsMedium
Catalytic processesLower reagent consumptionHigh selectivityCatalyst recoveryMedium
Solvent-free conditionsNo solvent wasteSimplified purificationHeat managementLow
Microwave assistanceEnergy efficiencyUniform heatingEquipment requirementsLow
Ultrasound activationReduced reaction timeEnhanced mass transferScale-up complexityLow

Scale-up Considerations and Industrial Synthesis

Heat transfer efficiency represents a critical parameter in the scale-up of isothiocyanate synthesis processes [25]. Laboratory-scale reactions benefit from efficient heat dissipation due to favorable surface-area-to-volume ratios [25]. However, industrial-scale processes face significant challenges in heat management, particularly for exothermic desulfurization reactions [25]. The implementation of appropriate heat exchange systems and temperature control strategies becomes essential for safe and efficient large-scale operation [25].

Mixing requirements increase substantially with scale [25]. Laboratory stirring that ensures homogeneous conditions may prove inadequate at industrial scales, leading to concentration gradients and reduced reaction efficiency [25]. High-power mechanical agitation systems are typically required for industrial processes, along with appropriate reactor design to ensure adequate mass transfer [25]. The use of static mixers and continuous flow reactors can provide enhanced mixing efficiency while reducing energy consumption [26].

Safety considerations become paramount at industrial scales due to the larger quantities of potentially hazardous reagents [12] [25]. The use of sodium persulfate instead of thiophosgene represents a significant safety improvement for large-scale synthesis [7]. Process hazard analysis and fault tree analysis must be conducted to identify potential failure modes and implement appropriate safety systems [25]. Automated process control systems enable real-time monitoring and rapid response to deviation from normal operating conditions [25].

Waste generation scales proportionally with production volume, making efficient waste management essential for industrial viability [25]. Crystallization-based purification methods generate significantly less waste compared to chromatographic techniques [8]. The development of recycling protocols for organic solvents and catalyst recovery systems reduces overall environmental impact [25]. Green chemistry principles such as aqueous reaction media and catalytic processes minimize waste generation at the source [18].

Equipment corrosion represents a significant concern for industrial isothiocyanate synthesis due to the corrosive nature of many reagents [12] [25]. Material selection for reactors and associated equipment must consider chemical compatibility with sulfur-containing reagents and products [25]. Corrosion monitoring systems enable early detection of equipment degradation and prevent catastrophic failures [25].

Process control requirements increase dramatically with scale [25]. Real-time monitoring of temperature, pressure, pH, and composition becomes essential for maintaining consistent product quality [25]. Statistical process control methods enable identification of trends and implementation of corrective actions before quality deviations occur [25]. Automated sampling and analytical systems provide continuous feedback on reaction progress and product quality [25].

Environmental compliance represents a major consideration for industrial synthesis [12] [25]. Emission control systems must be implemented to prevent release of volatile organic compounds and sulfur-containing gases [25]. Wastewater treatment systems ensure that aqueous waste streams meet regulatory discharge requirements [25]. Life cycle assessment provides comprehensive evaluation of environmental impact throughout the product lifecycle [25].

Economic viability ultimately determines the commercial success of industrial synthesis processes [12] [25]. Process optimization through statistical design of experiments enables identification of operating conditions that maximize yield while minimizing costs [25]. Energy integration and heat recovery systems reduce utility consumption [25]. Economies of scale typically favor larger production volumes, but must be balanced against market demand and inventory carrying costs [12].

Pharmaceutical-grade production requires adherence to Good Manufacturing Practice (GMP) standards [12]. The production process must be validated and demonstrate consistent product quality meeting pharmacopeial specifications [12]. Batch-to-batch reproducibility is essential, requiring careful control of raw material quality and process parameters [12]. Quality systems including change control and deviation investigation procedures ensure ongoing compliance with regulatory requirements [12].

ParameterLaboratory ScalePilot ScaleIndustrial ScaleKey Challenges
Heat transfer efficiencyExcellentGoodChallengingHeat accumulation
Mixing requirementsEasy stirringMechanical agitationHigh-power mixingNon-uniform mixing
Safety considerationsMinimal riskModerate riskMajor considerationToxic reagent handling
Waste generationLow volumeMedium volumeHigh volumeWaste disposal costs
Equipment corrosionNegligibleSome concernCritical factorMaterial selection
Process controlSimple monitoringInstrumentedAutomated systemsReal-time monitoring
Environmental impactControlledManagedRegulated complianceEmission control
Economic viabilityCost not criticalEconomics evaluatedCost-driven decisionsProcess optimization

XLogP3

1.8

Dates

Last modified: 08-15-2023

Explore Compound Types